

The Role of CTS-1027 in Extracellular Matrix Remodeling: A Technical Guide

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Compound of Interest

Compound Name: CTS-1027

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Abstract

CTS-1027, also known as Ro 1130830 and RS 130830, is a potent and selective, orally active hydroxamate-based inhibitor of matrix metalloproteinases (MMPs).^{[1][2]} It exhibits high affinity for several MMPs implicated in pathological tissue remodeling, including MMP-2, -3, -8, -9, -12, -13, and -14, while showing significantly lower activity against MMP-1 and MMP-7.^{[1][2][3]} This selectivity profile has positioned **CTS-1027** as a compelling candidate for therapeutic intervention in diseases characterized by aberrant extracellular matrix (ECM) turnover, such as liver fibrosis, and potentially other inflammatory and remodeling-intensive conditions. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the role of **CTS-1027** in ECM remodeling, with a focus on its mechanism of action, quantitative effects in disease models, and detailed experimental methodologies.

Introduction to Extracellular Matrix Remodeling and the Role of MMPs

The extracellular matrix (ECM) is a dynamic scaffold essential for tissue architecture and cellular function. Its constant remodeling is a tightly regulated process involving the synthesis and degradation of its components. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are key drivers of ECM degradation. While crucial for physiological processes like development and wound healing, dysregulated MMP activity is a

hallmark of numerous pathologies, including fibrosis, arthritis, and cancer, leading to excessive tissue destruction or accumulation.

CTS-1027: A Selective Inhibitor of Key Matrix Metalloproteinases

CTS-1027 is a small molecule designed to selectively target MMPs that are central to pathological ECM remodeling. Its inhibitory profile demonstrates a high degree of selectivity for gelatinases (MMP-2, MMP-9), stromelysins (MMP-3), and collagenases (MMP-8, MMP-13) amongst others, with over 1000-fold greater selectivity for MMP-2 and MMP-13 over MMP-1.^[1] This targeted approach aims to mitigate the adverse effects associated with broad-spectrum MMP inhibition.

Mechanism of Action

As a hydroxamate-based inhibitor, **CTS-1027** functions by chelating the zinc ion within the catalytic domain of the MMP enzyme, thereby blocking its proteolytic activity. This prevents the degradation of ECM components such as collagens, gelatin, and proteoglycans. Furthermore, **CTS-1027** is cell-permeable, suggesting the potential for intracellular effects, as some MMPs have been shown to have roles within the cell.^[4]

Preclinical Evidence of CTS-1027 in Extracellular Matrix Remodeling

Attenuation of Liver Injury and Fibrosis

A pivotal preclinical study investigated the efficacy of **CTS-1027** in a bile duct ligation (BDL) mouse model, a well-established inducer of cholestatic liver injury and fibrosis.^{[4][5]}

Parameter	Model	Treatment	Outcome	p-value
Hepatocyte Apoptosis	BDL Mouse	10 mg/kg/day CTS-1027	3-fold reduction (TUNEL assay)	<0.01
5-fold decrease (caspase 3/7-positive cells)				
Bile Infarcts	BDL Mouse	10 mg/kg/day CTS-1027	70% reduction	
Stellate Cell Activation (α -SMA mRNA)	BDL Mouse	10 mg/kg/day CTS-1027	60% reduction	<0.05
Hepatic Fibrogenesis (Collagen 1 α (I) mRNA)	BDL Mouse	10 mg/kg/day CTS-1027	60% reduction	<0.05
Animal Survival (at 13 days)	BDL Mouse	10 mg/kg/day CTS-1027	50% survival vs 20% in vehicle	<0.05

Effects on Atherosclerosis

In a preclinical study utilizing male ApoE knockout mice, a model for atherosclerosis, dietary administration of RS-130830 (**CTS-1027**) for eight weeks resulted in a significant 89% increase in plasma triglyceride concentrations.^[1] This study highlights the complex and potentially context-dependent effects of MMP inhibition on lipid metabolism.

Neuroprotective Effects in Pneumococcal Meningitis

In an infant rat model of pneumococcal meningitis, treatment with RS-130830 (**CTS-1027**) significantly attenuated cortical necrosis.^{[2][6]} Furthermore, at 18 hours post-infection, concentrations of the pro-inflammatory cytokine IL-1 β and the anti-inflammatory cytokine IL-10 were significantly lower in the cerebrospinal fluid of treated animals.^{[2][6]}

Clinical Development of CTS-1027

CTS-1027 has been evaluated in Phase 2 clinical trials for the treatment of Hepatitis C virus (HCV) infection, a disease often leading to liver fibrosis.

Summary of Phase 2 Clinical Trial Findings in Hepatitis C

Trial Identifier	Patient Population	Treatment	Key Findings
NCT00925990	Genotype 1 HCV, interferon-unsuitable	CTS-1027 (15 mg b.i.d.) +/- ribavirin	At week 24, mean HCV RNA reduction of -0.47 log with ribavirin vs -0.09 log with placebo. Significant reductions in aminotransferases with ribavirin combination.[3]
NCT01051921	Genotype 1 HCV, prior non-responders	CTS-1027 (15 mg b.i.d.) + PEG-IFN α -2a + ribavirin	Combination was well-tolerated.[3]
NCT01273064	Genotype 1 HCV, null-responders	SOC +/- CTS-1027 (15, 30, or 60 mg BID)	Dose escalation study designed to assess improved response.[7]
NCT00570336	Chronic HCV	CTS-1027 (four doses, once daily)	Dose-response study to evaluate the effect on elevated liver enzymes.

Experimental Protocols

Bile Duct Ligation (BDL) Model of Liver Fibrosis

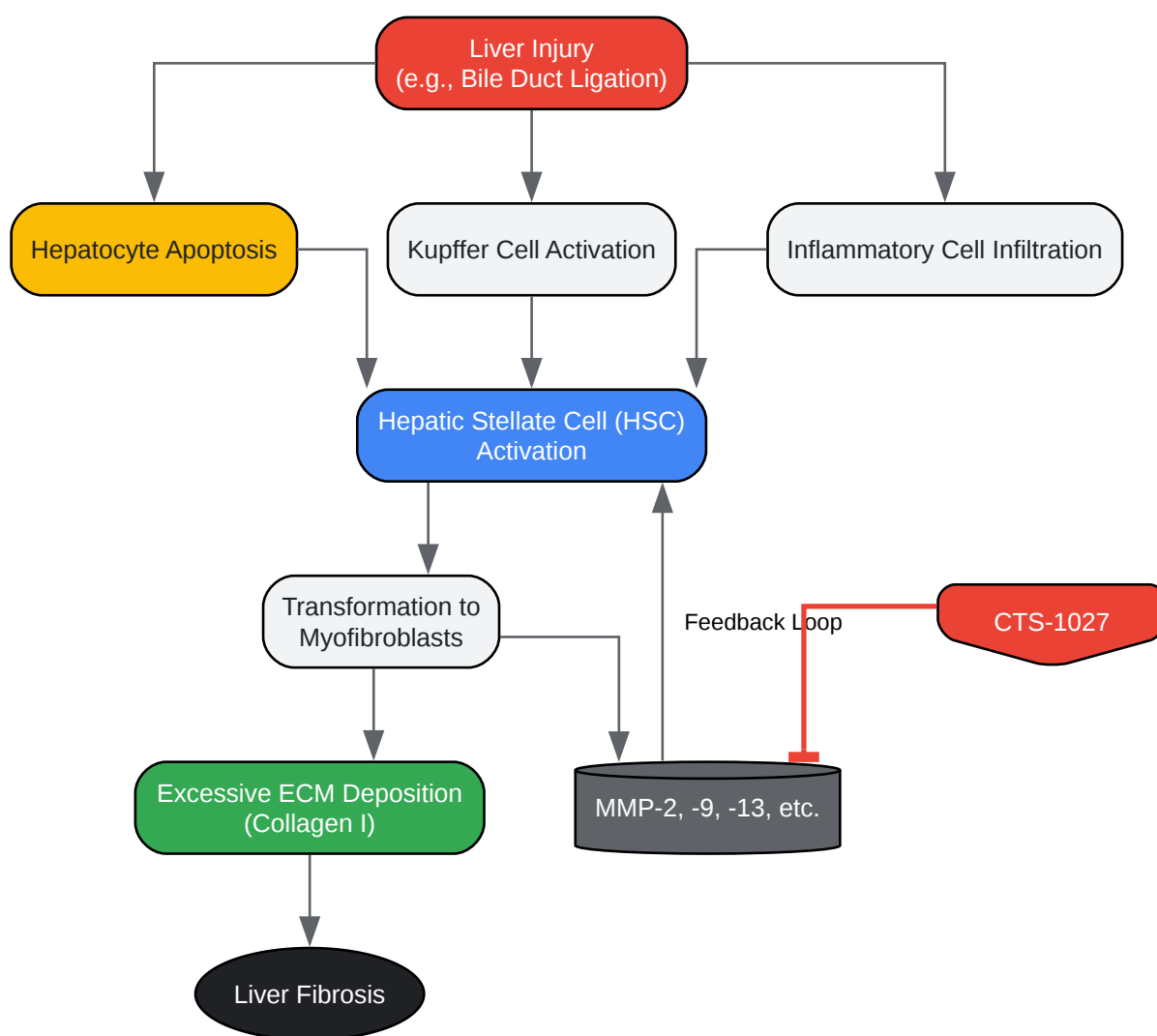
- Animal Model: C57/BL6 mice.[4]
- Surgical Procedure:
 - Anesthetize mice (e.g., ketamine/xylazine).

- Perform a midline laparotomy to expose the common bile duct.
- Double-ligate the common bile duct with surgical suture.
- Transect the duct between the two ligatures.
- Close the abdominal incision in layers.
- Sham-operated controls undergo the same procedure without ligation and transection.
- Drug Administration:
 - Administer **CTS-1027** (10 mg/kg) or vehicle (e.g., carboxymethylcellulose) daily by oral gavage.[4]
- Endpoint Analysis (at 14 days):
 - Hepatocyte Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay and immunohistochemistry for cleaved caspase 3/7 on liver sections.[4][5]
 - Liver Injury: Histological assessment of bile infarcts in liver sections. Measurement of serum alanine aminotransferase (ALT) and total bilirubin.[5]
 - Hepatic Fibrogenesis: Quantitative real-time PCR (qRT-PCR) for α -smooth muscle actin (α -SMA) and collagen 1 α (I) mRNA from liver tissue. Immunohistochemistry for α -SMA.[4]

Signaling Pathways and Logical Relationships

Proposed Mechanism of CTS-1027 in Attenuating Liver Fibrosis

The diagram below illustrates the proposed mechanism by which **CTS-1027** ameliorates liver fibrosis. By inhibiting key MMPs, **CTS-1027** reduces the activation of hepatic stellate cells and subsequent deposition of collagen, key events in the fibrotic cascade.

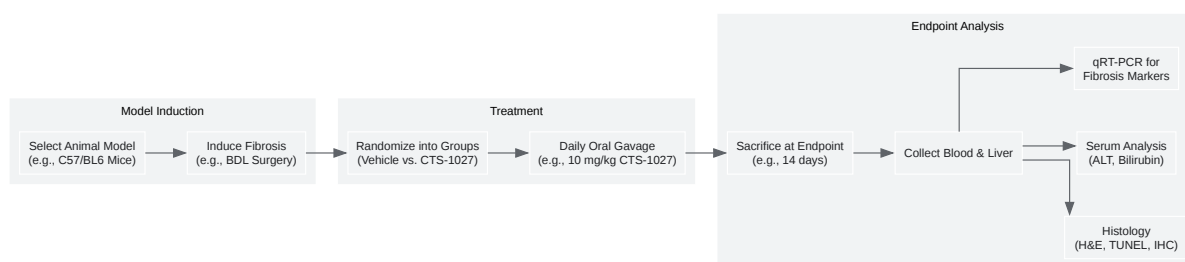


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Caption: Proposed mechanism of **CTS-1027** in liver fibrosis.

Experimental Workflow for Preclinical Evaluation of **CTS-1027**

The following diagram outlines a typical experimental workflow for assessing the efficacy of an anti-fibrotic agent like **CTS-1027** in a preclinical model.



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Caption: Experimental workflow for preclinical evaluation.

Discussion and Future Directions

The preclinical data strongly support the role of **CTS-1027** in mitigating ECM remodeling in the context of liver fibrosis. The selective inhibition of key MMPs translates to a reduction in the pathological hallmarks of the disease. However, the contrasting findings with the broad-spectrum MMP inhibitor Marimastat, which aggravated fibrosis in a CCl₄-induced liver injury model, underscore the importance of the specific disease context and the selectivity profile of the inhibitor. The pro-fibrotic effect of Marimastat in that model may be due to the inhibition of collagen-degrading MMPs, which are important for fibrosis resolution.

The clinical trial results in Hepatitis C, while not demonstrating a robust antiviral effect on their own, suggest a potential for **CTS-1027** to be used as an adjunct therapy to protect the liver from the damaging effects of chronic inflammation and fibrosis.

Future research should focus on elucidating the specific intracellular signaling pathways that may be modulated by **CTS-1027**, given its cell-permeable nature. Further preclinical studies in models of established fibrosis are warranted to determine its therapeutic potential in reversing existing ECM deposition. Additionally, exploring the efficacy of **CTS-1027** in other fibrotic diseases and in inflammatory conditions such as arthritis, for which it was initially investigated, remains a promising avenue for future drug development.

Conclusion

CTS-1027 is a selective MMP inhibitor with a well-defined mechanism of action and compelling preclinical evidence for its role in modulating extracellular matrix remodeling. Its ability to

attenuate liver injury and fibrosis in a relevant animal model, coupled with a favorable safety profile in early clinical trials, makes it a significant molecule of interest for the treatment of diseases characterized by pathological ECM turnover. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand the core science and potential applications of **CTS-1027**.

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References

- 1. 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide | 193022-04-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Intracellular Regulation of Matrix Metalloproteinase-2 Activity: New Strategies in Treatment and Protection of Heart Subjected to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
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